Azepan-1-yl[3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
1-AZEPANYL[3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound featuring a unique structure that includes an azepane ring, a fluorophenyl group, and a methylisoxazolopyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-AZEPANYL[3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Isoxazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the Azepane Ring: This can be done through nucleophilic substitution or other suitable methods.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-AZEPANYL[3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed, depending on the reactive sites available in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Scientific Research Applications
1-AZEPANYL[3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-AZEPANYL[3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
1-AZEPANYL[3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can be compared with other compounds that have similar structural features:
Fluorophenyl Derivatives: These compounds share the fluorophenyl group and may exhibit similar biological activities.
Isoxazolopyridine Compounds: These compounds have the isoxazolopyridine core and are studied for their pharmacological properties.
Azepane-Containing Molecules: These compounds include the azepane ring and are explored for their therapeutic potential.
The uniqueness of 1-AZEPANYL[3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE lies in its combination of these structural elements, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C20H20FN3O2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
azepan-1-yl-[3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C20H20FN3O2/c1-13-12-15(20(25)24-10-6-2-3-7-11-24)17-18(23-26-19(17)22-13)14-8-4-5-9-16(14)21/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 |
InChI Key |
FJVMIVLWVICRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
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